ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride
Description
Ethyl 1-aminocycloheptane-1-carboxylate hydrochloride is a bicyclic compound comprising a seven-membered cycloheptane ring substituted with an amino group and an ethyl carboxylate ester, stabilized as a hydrochloride salt. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-9(12)10(11)7-5-3-4-6-8-10;/h2-8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAOHFNBBUINOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride typically involves the following steps:
Cycloheptanone Formation: The starting material, cycloheptanone, is prepared through the oxidation of cycloheptanol.
Amination: Cycloheptanone undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form ethyl 1-aminocycloheptane-1-carboxylate.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cycloheptane ring provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares ethyl 1-aminocycloheptane-1-carboxylate hydrochloride with similar compounds based on molecular structure, ring size, and solubility:
| Compound Name | Molecular Formula | Ring Size | Solubility (Water) | Key Features |
|---|---|---|---|---|
| Ethyl 1-aminocycloheptane-1-carboxylate hydrochloride* | C₁₀H₁₈ClNO₂ | 7 | Moderate | Larger ring size, conformational flexibility |
| Ethyl 1-aminocyclopentanecarboxylate hydrochloride | C₈H₁₄ClNO₂ | 5 | High | Higher solubility, strained ring |
| Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride | C₁₀H₁₈ClNO₂ | 6 | Moderate | Methyl substituent, improved lipophilicity |
| Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride | C₉H₁₈ClNO₂ | 5 | High | Aminomethyl group enhances reactivity |
| Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride | C₇H₁₄ClNO₃ | 4 | Low | Methoxy group, reduced solubility |
*Note: Data for ethyl 1-aminocycloheptane-1-carboxylate hydrochloride are inferred from analogs in the evidence .
Key Observations:
- Ring Size and Solubility : Smaller rings (e.g., cyclopropane, cyclopentane) exhibit higher solubility due to increased ring strain and polarity. The seven-membered cycloheptane ring likely reduces strain but may decrease water solubility compared to five-membered analogs .
- Substituent Effects: Methyl or aminomethyl groups (e.g., in cyclopentane derivatives) enhance lipophilicity and reactivity, making them suitable for drug delivery systems .
Stability and Reactivity
- Thermal Stability : Cycloheptane derivatives may exhibit lower thermal stability compared to smaller rings due to reduced strain energy .
- Hydrolysis : The ethyl ester group in the target compound is susceptible to hydrolysis under acidic or basic conditions, a trait shared with cyclopentane and cyclohexane analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
